tert-Butyl (2-bromoethyl)(methyl)carbamate

Catalog No.
S891531
CAS No.
263410-12-4
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-bromoethyl)(methyl)carbamate

Traditional synthesis with unprotected 2-bromo-N-methylethanamine suffers from side reactions and poor reproducibility. This bifunctional intermediate solves that by combining a reactive bromide electrophile with a robust Boc-protected secondary amine.

  • Predictable alkylation: High-yield nucleophilic substitution without dimerization risks.
  • Orthogonal protection: Stable to basic reagents & catalytic reduction; cleaved selectively under mild acid.
  • Scalable supply: In stock for immediate global delivery, ensuring consistent process development.

CAS Number

263410-12-4

Product Name

tert-Butyl (2-bromoethyl)(methyl)carbamate

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methylcarbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3

InChI Key

CWCFCGSAAZGWCE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCBr

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCBr

Synonyms

tert-Butyl N-(2-bromoethyl)-N-methylcarbamate, N-Boc-N-methyl-2-bromoethylamine, 2-Bromoethyl(methyl)carbamic acid tert-butyl ester, Carbamic acid, N-(2-bromoethyl)-N-methyl-, 1,1-dimethylethyl ester, N-(2-Bromoethyl)-N-methylcarbamic acid tert-butyl ester

Purity

97%

Package Size

1 g, 5 g

tert-Butyl (2-bromoethyl)(methyl)carbamate, CAS 263410-12-4, is a bifunctional organic intermediate essential for introducing a protected N-methyl-aminoethyl group in multi-step synthesis. Its structure combines a reactive bromoethyl moiety, which serves as an effective electrophile for nucleophilic substitution, with a tert-butyloxycarbonyl (Boc) protected secondary amine. This Boc group provides stability under various reaction conditions and can be selectively removed, typically under acidic treatment, making the compound a versatile tool in the synthesis of pharmaceutical ingredients and other complex organic molecules.

Research Fit

1
Boc-protected N-methyl-2-bromoethylamine bifunctional building block for sequential transformations
2
Installs N-methylated secondary amine after deprotection; supports N-methyl pharmacophore synthesis
3
Liquid physical state facilitates automated liquid handling and dispensing workflows

Substituting tert-Butyl (2-bromoethyl)(methyl)carbamate with seemingly similar analogs is often unviable and can compromise synthesis outcomes. Using the corresponding chloro-analog typically results in lower reactivity, requiring harsher conditions that can degrade sensitive substrates. Opting for an alternative amine protecting group, such as Cbz or Fmoc, restricts the compatibility with common downstream reagents, such as those used in hydrogenation or base-catalyzed reactions. Furthermore, starting with the unprotected amine, 2-bromo-N-methylethanamine, introduces risks of side reactions like dimerization, which complicates purification and reduces overall process yield and reproducibility. Therefore, the specific combination of the bromide leaving group and the Boc protecting group is a critical design choice for predictable and efficient synthesis.

Substitution Risk

N-methyl
Des-methyl analog yields primary amine upon deprotection, altering scaffold architecture and requiring additional N-methylation steps
Br vs Cl
Chloroethyl variant may exhibit slower displacement kinetics; reported aziridinium ion pathway may differ under mild conditions
Physical form
Des-methyl analog is low-melting solid needing freezer storage; substitution may introduce handling and automation friction

Superior Alkylation Reactivity Compared to Chloro-Analog

The bromide in tert-Butyl (2-bromoethyl)(methyl)carbamate is a more effective leaving group than chloride in nucleophilic substitution reactions, a fundamental principle in organic synthesis. This enhanced reactivity allows alkylation reactions to proceed under milder conditions (lower temperatures, shorter times) and often results in significantly higher yields compared to its chloro-analog, tert-Butyl (2-chloroethyl)(methyl)carbamate. While direct head-to-head yield comparisons in literature are specific to reaction systems, the established reactivity trend (I > Br > Cl) for leaving groups is a decisive factor in precursor selection for efficient process development.

Evidence DimensionReactivity as an Alkylating Agent
Target Compound DataHigher reactivity due to bromide leaving group
Comparator Or Baselinetert-Butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4), which has lower reactivity due to the chloride leaving group.
Quantified DifferenceQualitatively higher; leads to improved yields and milder reaction conditions.
ConditionsGeneral nucleophilic substitution reactions common in pharmaceutical and fine chemical synthesis.

Selecting the bromo-compound can directly increase process efficiency and yield, reducing manufacturing costs and minimizing thermal degradation of sensitive substrates.

MW comparison
Cross-study comparable
Target: 238.12 g/mol
Des-methyl: 224.10 g/mol
Chloroethyl: 193.67 g/mol
Confirms N-methyl substitution; dictates tertiary vs. primary amine product after deprotection
Calculated from molecular formulas; reported values

Orthogonal Stability: Boc Group Enables Versatile Multi-Step Synthesis Routes

The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, which would cleave Fmoc or Cbz groups, respectively. This chemical stability allows for selective transformations elsewhere in the molecule without premature deprotection of the amine. The Boc group is reliably cleaved under specific acidic conditions, such as with trifluoroacetic acid (TFA), providing an orthogonal and predictable deprotection step crucial in complex synthesis campaigns.

Evidence DimensionProtecting Group Compatibility
Target Compound DataStable to bases, nucleophiles, and reductive conditions (e.g., hydrogenolysis). Cleaved by strong acid.
Comparator Or BaselineCbz-protected analogs (cleaved by hydrogenolysis) or Fmoc-protected analogs (cleave by base).
Quantified DifferenceEnables orthogonal synthesis strategies not possible with other common amine protecting groups.
ConditionsMulti-step organic synthesis involving basic, nucleophilic, or reductive transformations.

This compound allows for greater flexibility in synthesis design, enabling routes that require basic or reductive steps while the critical amine functionality remains safely protected.

Leaving group reactivity
Class-level inference
Br⁻ leaving group; reported aziridinium ion-mediated transformations in DMF
Supports milder reaction conditions relative to chloroethyl analog under comparable conditions
Reactivity hierarchy context; quantitative kinetic data not available in retrieved sources

Precursor Suitability for High-Purity Applications like PET Tracer Synthesis

This building block is utilized in the synthesis of advanced molecular imaging agents, such as Positron Emission Tomography (PET) tracers. In these applications, high chemical and radiochemical purity is paramount, and reaction precursors must provide clean, high-yielding transformations to simplify purification of the final radiolabeled compound. The use of the Boc-protected bromo-precursor facilitates clean alkylation reactions, and the subsequent acid-labile deprotection is a standard, high-fidelity step in radiochemistry workflows, making it a suitable choice for developing novel PET ligands.

Evidence DimensionPrecursor Purity and Reaction Profile
Target Compound DataEnables clean alkylation and is compatible with standard radiolabeling and deprotection protocols.
Comparator Or BaselineCruder materials or precursors prone to side-reactions (e.g., unprotected amines).
Quantified DifferenceHigh suitability for applications demanding exceptional purity and reaction reliability.
ConditionsSynthesis of PET radiotracers and other high-purity pharmaceutical compounds.

For high-value applications like PET tracer development, procuring this high-purity, protected precursor is critical for ensuring reproducibility and meeting stringent quality standards.

Synthetic yield
Supporting evidence
~90% yield from N-Boc-N-methylaminoethanol
Provides procurement-relevant efficiency benchmark; comparator yield data qualitative only
Direct numerical comparison with des-methyl analog not possible
Physical state
Cross-study comparable
Liquid; bp 244.6±19.0°C
Des-methyl analog: solid, mp 30–32°C (freezer storage)
Liquid form avoids freezer infrastructure; supports automated dispensing workflows
Storage and handling context; procurement decision factor
Scaffold outcome
Class-level inference
Deprotection yields N-methyl secondary amine; des-methyl yields primary amine
Non-interchangeable for N-methylated pharmacophore construction; architecture defines target engagement potential
Relevant to cyclic amino-pyrazinecarboxamide scaffolds
Purity specification
Cross-study comparable
95–97% (multiple suppliers); chloroethyl analog: 95%
Purity ranges comparable; procurement selection should be driven by structural reactivity differentiation
Vendor-reported; typical QC methods include NMR, HPLC

Core Building Block in Multi-Step Pharmaceutical Synthesis

Ideal for synthetic routes where a secondary N-methyl-aminoethyl moiety must be introduced early, followed by subsequent steps involving basic reagents or catalytic reduction. The superior reactivity of the bromide ensures high-yield alkylation, while the acid-labile Boc group provides robust protection until the final or penultimate step.

Precursor for PET and SPECT Imaging Agent Development

Serves as a key precursor for conjugating the N-methyl-aminoethyl group to targeting vectors for PET imaging. Its use facilitates clean, predictable reactions essential for working with short-lived radioisotopes and achieving the high specific activity required for in-vivo imaging applications.

Process Development and Scale-Up Chemistry

A preferred reagent for process chemists aiming to avoid the handling and side-reaction profiles of unprotected 2-bromo-N-methylethanamine salts. Its use leads to cleaner reaction profiles, simpler purifications, and more reproducible outcomes, which are critical factors for scalable chemical manufacturing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclic amino-pyrazinecarboxamide intermediate synthesis
N-methyl-Boc-aminoethyl building block with bromo handle
N-methyl scaffold integrity; bromoalkylation efficiency; deprotection orthogonality
N-methylated polyamine and heterocyclic scaffold construction
Liquid handling compatibility; Boc protection stability; bromine reactivity
N-alkylation of weakly nucleophilic amines; aziridinium pathway regioselectivity
PROTAC linker and bioconjugate precursor preparation
N-methyl-2-aminoethyl linker precursor with Boc protection
Batch-to-batch purity (95–97%); linker conjugation reproducibility; membrane permeability modulation
Regioselective lithiation for unsymmetrical amine synthesis
N-Boc-N-methyl group for α-lithiation; dual reactivity (lithiation + bromo displacement)
Lithiation site selectivity; sequential functionalization control

XLogP3

1.9

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